Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate
Description
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate is a fluorinated aryl acetate ester characterized by a trifluoromethyl (-CF₃) and fluorine substituent on the phenyl ring. These analogs typically exhibit high lipophilicity (logP ~3.67) and stability due to fluorine’s electronegativity and the electron-withdrawing trifluoromethyl group .
Properties
Molecular Formula |
C11H8F6O2 |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)10(13,14)6-3-4-8(12)7(5-6)11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
KACLQIGPKOIGFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)F)C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Phenylacetic Acid Derivatives
Method Overview:
This approach involves esterifying a phenylacetic acid precursor bearing fluorine substituents with ethanol under acidic conditions. The key is to synthesize the phenylacetic acid intermediate with the desired fluorine substitutions, then convert it into the ester.
Preparation of Phenylacetic Acid Intermediate:
- Starting Material: 4-fluoro-3-(trifluoromethyl)phenylacetic acid.
- Synthesis Route:
- Electrophilic aromatic substitution on the phenyl ring with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at the 4-position and trifluoromethyl groups at the 3-position.
- Oxidation of corresponding methyl precursors using oxidants like potassium permanganate or chromium-based reagents to form phenylacetic acids.
- The phenylacetic acid is refluxed with ethanol in the presence of catalytic sulfuric acid or p-toluenesulfonic acid.
- The reaction typically proceeds at 60-80°C for 4-6 hours, with water removal via azeotropic distillation or Dean-Stark apparatus to shift equilibrium toward ester formation.
- The ester is purified through recrystallization or distillation, yielding Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate with yields around 70-85%.
- Straightforward, scalable, and uses readily available reagents.
- Suitable for large-scale synthesis.
Fluorination of Ethyl 2,2-Difluoro-2-phenylacetate Derivatives
Method Overview:
This route involves starting from ethyl phenylacetate derivatives, then introducing fluorine atoms via electrophilic or nucleophilic fluorination.
- Preparation of Ethyl 2,2-difluoro-2-phenylacetate:
- React ethyl phenylacetate with a fluorinating reagent such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions at low temperature (-20°C to 0°C).
- This introduces difluoromethylene groups at the alpha-position, yielding the core fluorinated ester.
- Substituting the Phenyl Ring:
- The phenyl ring can be functionalized with fluorine and trifluoromethyl groups via electrophilic aromatic substitution or directed ortho/para fluorination using NFSI or Selectfluor, often under mild conditions to prevent over-fluorination.
- Fluorination typically occurs at -20°C to room temperature, with yields of 80-90% depending on the reagents and reaction time.
- Patent EP2262756B1 describes a process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates, which can be adapted for this compound by modifying the aromatic substitution pattern.
Multistep Synthesis via Halogenation and Fluorination
Method Overview:
A multistep approach involves initial synthesis of a phenyl precursor, halogenation, and subsequent fluorination.
- Step 1: Synthesize 4-fluoro-3-(trifluoromethyl)phenylacetic acid via halogenation of the corresponding phenyl ring, followed by oxidation to the acid.
- Step 2: Convert phenylacetic acid to phenylacetyl chloride using thionyl chloride or oxalyl chloride.
- Step 3: React phenylacetyl chloride with ethanol to form the ester.
- Step 4: Fluorinate the alpha-position using reagents like DAST or Deoxo-Fluor, which selectively introduce fluorine atoms at the methylene position.
- These reactions are optimized at 0°C to room temperature, with overall yields exceeding 65%.
Alternative Route: Using Fluorinated Precursors from Patent Literature
Patent EP2262756B1 describes a process involving the reaction of alkyl acetate derivatives with orthoformates and acetic anhydride to yield difluorinated esters, which can be tailored to incorporate the desired phenyl groups.
- Use of triethyl orthoformate to introduce difluoromethylene groups.
- Reaction conditions involve refluxing at 95°C for 7 hours, with subsequent distillation and purification steps.
- Yields reported are approximately 88-92%, demonstrating high efficiency.
Summary of Preparation Methods in Tabular Form
| Method | Starting Materials | Key Reagents & Conditions | Advantages | Typical Yield |
|---|---|---|---|---|
| Direct esterification | Phenylacetic acid derivatives | Ethanol + sulfuric acid, reflux | Simple, scalable | 70-85% |
| Fluorination of phenylacetates | Ethyl phenylacetate derivatives | DAST, Selectfluor, low temp fluorination | High selectivity, moderate conditions | 80-90% |
| Multistep halogenation & fluorination | Phenyl precursors + halogenating agents | Thionyl chloride, DAST, controlled temp | Versatile, adaptable | 65-85% |
| Patent-based synthesis | Alkyl acetate + orthoformates | Reflux, distillation | High yield, efficient | 88-92% |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Acidic Hydrolysis : Produces 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid and ethanol. Reaction conditions typically involve concentrated HCl or H₂SO₄ at reflux temperatures (80–100°C).
-
Basic Hydrolysis (Saponification) : Generates the corresponding carboxylate salt, which can be acidified to isolate the free acid. Common bases include NaOH or KOH in aqueous ethanol at 60–80°C.
Table 1: Hydrolysis Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Acidic Hydrolysis | HCl (conc.), 80–100°C, 6–8 h | Carboxylic acid + ethanol |
| Basic Hydrolysis | NaOH, ethanol/H₂O, 60°C, 4 h | Carboxylate salt (acidified to acid) |
Nucleophilic Substitution Reactions
The electron-deficient α-carbon adjacent to fluorine atoms facilitates nucleophilic substitution.
-
With Amines : Reacts with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, THF) to form amide derivatives. Yields range from 60–85% depending on the nucleophile’s strength.
-
With Alcohols : Transesterification occurs in the presence of catalytic NaOMe or H₂SO₄, producing new esters. For example, methanol yields methyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate.
Key Mechanistic Insight:
The trifluoromethyl and fluorine groups create a strong electron-withdrawing effect, polarizing the carbonyl group and increasing the electrophilicity of the α-carbon. This enhances susceptibility to nucleophilic attack.
Oxidation:
-
Ester to Ketone : Controlled oxidation with KMnO₄ in acidic conditions (H₂SO₄, 50°C) selectively oxidizes the benzylic position, forming a ketone derivative.
-
Full Oxidation : Strong oxidizing agents (e.g., CrO₃) under harsh conditions degrade the ester to CO₂ and fluorinated aromatic byproducts.
Reduction:
-
Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) in anhydrous THF reduces the ester to 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol. Reactions are typically conducted at 0–25°C to avoid over-reduction.
Table 2: Oxidation/Redution Parameters
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation (ketone) | KMnO₄, H₂SO₄ | 50°C, 3 h | Trifluoromethylphenyl ketone |
| Reduction (alcohol) | LiAlH₄, THF | 0–25°C, 2 h | Fluorinated ethanol derivative |
Photochemical Difluoromethylation
A novel synthesis route involves photoirradiation for introducing difluoromethyl groups:
-
Reagents : Ir(PPy)₃ (photosensitizer), K₂HPO₄ (base), ethyl bromodifluoroacetate (difluoromethyl source) in DMSO .
-
Conditions : Blue LED irradiation (12 W, 24 h) under argon.
-
Outcome : Efficient coupling with aromatic substrates (e.g., coumarins) to form fluorinated esters. Purification via silica gel chromatography yields >75% purity .
Industrial-Scale Reaction Considerations
-
Continuous Flow Systems : Enhance safety and yield for large-scale esterification or substitution reactions by maintaining precise temperature (50–70°C) and pressure control.
-
Catalytic Optimization : Acid catalysts (e.g., p-toluenesulfonic acid) reduce reaction times from hours to minutes in ester hydrolysis.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 200°C, releasing HF and CO₂.
-
Solvent Effects : Reactivity in nucleophilic substitutions is highest in polar aprotic solvents (e.g., DMF > THF > EtOH) due to improved stabilization of transition states.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
†Inferred from analog in .
Structural and Functional Differences
- Substituent Effects: The trifluoromethyl (CF₃) group in the target compound enhances electron-withdrawing effects, stabilizing the acetate group against hydrolysis compared to electron-donating groups like methoxy (-OCH₃) . The 4-fluoro substituent in the target compound increases steric hindrance and polarity relative to analogs with nitro (-NO₂) or simple fluorine substituents .
Physicochemical Properties
- Lipophilicity: The target compound’s inferred logP (~3.67) is higher than non-CF₃ analogs, favoring membrane permeability in biological systems .
- Boiling Point : The trifluoromethyl group increases molecular weight and boiling point (e.g., 227.9°C for the 3-CF₃ analog) compared to smaller substituents like -F or -OCH₃ .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Ethyl 2,2-difluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate?
- Methodological Answer: The compound can be synthesized via a multi-step process involving fluorination and esterification. A plausible route includes:
Fluorination : Introduce fluorine atoms to the phenyl ring using trifluoromethylation reagents (e.g., 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphine in ethyl acetate under nitrogen) .
Esterification : React the fluorinated intermediate with ethyl chloroacetate in the presence of pyridine as a catalyst, followed by purification via extraction (ethyl acetate/brine) and drying over magnesium sulfate .
- Key parameters: Temperature control (0–25°C), inert atmosphere (N₂), and monitoring via LCMS (expected [M+H]⁺ ~789.1) .
Q. How can LCMS and HPLC be optimized for characterizing this compound?
- Methodological Answer:
- LCMS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect [M+H]⁺ at m/z ~286.17. Adjust gradient elution to resolve impurities .
- HPLC : Employ a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with UV detection at 254 nm. Retention time optimization can be achieved using isocratic conditions (e.g., 60% methanol/40% water) .
Q. What are the critical solubility and stability considerations for this compound?
- Methodological Answer:
- Solubility : Highly soluble in ethyl acetate, DCM, and DMF; sparingly soluble in water. Use polar aprotic solvents for reactions .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or acidic/basic conditions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the trifluoromethyl and difluoro groups in this compound?
- Methodological Answer:
- Use DFT calculations (e.g., Gaussian 16) to analyze electron-withdrawing effects of CF₃ and F groups on the phenyl ring. Compare Fukui indices to identify nucleophilic/electrophilic sites .
- Validate predictions via experimental substitution reactions (e.g., SNAr with morpholine derivatives) .
Q. What strategies resolve contradictions in reported yields for fluorinated ester syntheses?
- Methodological Answer:
- Reproducibility Checks : Ensure consistent reagent quality (e.g., anhydrous ethyl acetate) and reaction conditions (e.g., strict temperature control ±2°C) .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., hydrolyzed acids or dimerized intermediates) and adjust stoichiometry or catalysts accordingly .
Q. How does steric hindrance from the trifluoromethyl group influence coupling reactions?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
